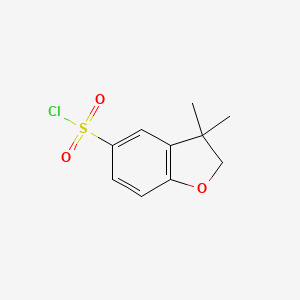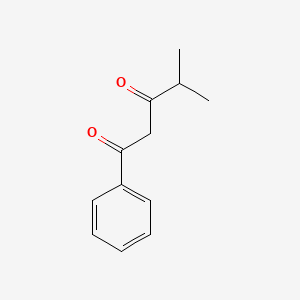
5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-
Overview
Description
5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic aromatic organic compounds consisting of fused benzene and furan rings. This specific compound is characterized by the presence of a sulfonyl chloride group attached to the benzofuran ring, which significantly influences its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Functionalization: The benzofuran ring is functionalized to introduce the sulfonyl chloride group. This can be achieved through chlorosulfonation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl acids or esters.
Reduction: Reduction reactions can lead to the formation of the corresponding sulfonic acids or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Sulfonyl Acids: Resulting from oxidation reactions.
Sulfonyl Esters: Formed through esterification reactions.
Sulfonic Acids: Produced from reduction reactions.
Sulfonamides: Resulting from substitution reactions with amines.
Scientific Research Applications
5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- has various applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- is compared with other similar compounds, such as:
2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride: This compound has a similar structure but with additional methyl groups, leading to different reactivity and applications.
Benzofuransulfonyl chloride derivatives: Other derivatives with different substituents on the benzofuran ring exhibit varying chemical and biological properties.
These comparisons highlight the uniqueness of 5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- in terms of its reactivity, applications, and biological activities.
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-10(2)6-14-9-4-3-7(5-8(9)10)15(11,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAMGSLQVPEDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593846 | |
| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141653-49-8 | |
| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-{[4-(2-methyl-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B1652168.png)








![Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B1652184.png)
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B1652186.png)


